(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid
説明
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) is a chiral β-amino acid derivative characterized by a phenyl group at the C4 position and hydroxyl/amino groups at C2 and C3, respectively. Its molecular formula is C₁₀H₁₃NO₃, and it serves as a critical intermediate in medicinal chemistry due to its stereochemical specificity and bioactivity. AHPA is notably recognized for its role as a metabolite of the anticancer drug Ubenimex (also known as Bestatin), where it accounts for 2–5% of urinary excretion alongside other metabolites .
AHPA and its derivatives exhibit opioid peptidase inhibitory activity, enhancing the analgesic effects of morphine by delaying enzymatic degradation of endogenous opioids . The compound’s (2S,3R) stereochemistry is essential for binding to enzymes like aminopeptidase N (APN), making it a structural template for drug design.
特性
IUPAC Name |
(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSJMFGYNFIFRK-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H]([C@@H](C(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974964 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59554-14-2 | |
| Record name | 3-Amino-2-hydroxy-4-phenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Epoxidation and Stereochemical Control
The synthesis begins with (Z)-4-phenyl-2-buten-1-ol, a compound characterized by a double bond between C2 and C3 and a phenyl group at C4. The first step involves epoxidation of the double bond using a peracid such as meta-chloroperbenzoic acid (mCPBA). This reaction proceeds via a concerted mechanism, preserving the (Z)-geometry of the starting material and forming a trans-configured epoxide. The stereochemical integrity of the epoxide is crucial for subsequent steps, as it dictates the spatial arrangement of functional groups.
Epoxide Ring-Opening with Ammonia
The epoxide intermediate undergoes nucleophilic ring-opening with ammonia in a polar aprotic solvent (e.g., tetrahydrofuran) under acidic conditions. Ammonia attacks the less substituted carbon of the epoxide (C2), resulting in the formation of a vicinal amino alcohol. The reaction’s regioselectivity ensures that the amino group occupies C3, while the hydroxyl group resides at C2. The stereochemical outcome—(2S,3R)—is achieved through the trans-diaxial opening mechanism, which aligns with the starting material’s geometry.
Oxidation to Carboxylic Acid
The primary alcohol at C1 of the intermediate is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄). This step converts the terminal hydroxyl group into a carboxylate, yielding the final product. The reaction is typically conducted at 0–5°C to prevent overoxidation or side reactions.
Table 1: Key Reaction Parameters for Method 1
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂ | 0°C | 85–90 |
| Ring-opening | NH₃, H₂SO₄, THF | 25°C | 75–80 |
| Oxidation | CrO₃, H₂SO₄, H₂O | 0–5°C | 90–95 |
Boc-Protected Intermediate Strategy
Introduction of the Boc Protecting Group
To enhance stability during synthesis, the amino group is protected using tert-butoxycarbonyl (Boc) . The reaction involves treating the amino alcohol intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This step masks the amino functionality, preventing unwanted side reactions during subsequent transformations.
Hydroxylation and Carboxylic Acid Formation
The Boc-protected intermediate undergoes stereoselective hydroxylation at C2 using a Sharpless asymmetric dihydroxylation protocol. A catalytic system comprising osmium tetroxide (OsO₄) and a chiral ligand (e.g., (DHQ)₂PHAL) ensures the (2S,3R) configuration. The resulting diol is then selectively oxidized at C1 using potassium permanganate (KMnO₄) in a basic aqueous solution to form the carboxylic acid.
Deprotection of the Boc Group
The final step involves acidic cleavage of the Boc group using trifluoroacetic acid (TFA) in dichloromethane. This reaction regenerates the free amino group while preserving the stereochemical integrity of the molecule.
Table 2: Key Reaction Parameters for Method 2
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | 25°C | 95–98 |
| Asymmetric Dihydroxylation | OsO₄, (DHQ)₂PHAL, H₂O | 0°C | 80–85 |
| Oxidation | KMnO₄, NaOH, H₂O | 50°C | 85–90 |
| Deprotection | TFA, CH₂Cl₂ | 25°C | 90–95 |
Industrial Production and Scalability
Continuous Flow Microreactor Systems
Industrial-scale production employs continuous flow microreactors to optimize efficiency and reduce costs. These systems enable precise control over reaction parameters (e.g., temperature, residence time) and minimize waste generation. For example, the epoxidation and ring-opening steps are conducted in tandem within a multi-zone reactor, achieving a throughput of >1 kg/h with >90% enantiomeric excess (ee).
Crystallization and Purification
The final product is purified via recrystallization from a mixture of ethanol and water. This step removes residual catalysts and byproducts, yielding pharmaceutical-grade material with >99% purity.
Table 3: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Throughput | 1.2 kg/h |
| Enantiomeric Excess | 92–94% |
| Purity | >99% |
Comparative Analysis of Methods
Stereochemical Fidelity
-
Method 1 relies on the inherent stereochemistry of (Z)-4-phenyl-2-buten-1-ol, achieving high fidelity through concerted epoxidation and trans-diaxial ring-opening.
-
Method 2 employs asymmetric catalysis, offering superior control over stereochemistry but requiring expensive reagents like OsO₄.
Scalability and Cost
-
Method 1 is more cost-effective for large-scale production due to simpler reagents and higher yields in the oxidation step.
-
Method 2 is preferred for small-batch syntheses where stereochemical precision is paramount.
Emerging Methodologies
化学反応の分析
Types of Reactions
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired stereochemistry and product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the ketone regenerates the hydroxy group. Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
科学的研究の応用
Neuroprotective Applications
AHPA has been extensively studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that AHPA derivatives can enhance the efficacy of met5-enkephalin, a peptide involved in pain modulation, thereby improving antinociceptive responses in animal models.
Case Study: Antinociceptive Effects
A study examined the effects of AHPA derivatives on met5-enkephalin-induced antinociception using the hot plate method in mice. The findings revealed that AHPA derivatives significantly elevated pain thresholds, indicating their potential utility in pain management therapies .
| AHPA Derivative | Potency Ranking | Mechanism |
|---|---|---|
| Bestatin | Highest | Enkephalinase inhibition |
| D-Phe-AHPA | Moderate | Enkephalinase inhibition |
| AHPA-D-Ala | Lower | Enkephalinase inhibition |
| p-OH-AHPA-D-Phe | Lowest | Enkephalinase inhibition |
Pharmaceutical Development
AHPA serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its ability to modulate neurotransmitter systems makes it a valuable asset in drug development.
Case Study: Synthesis of Bestatin Analogues
AHPA is utilized as a building block for synthesizing bestatin and its analogues, which are known for their aminopeptidase inhibitory activity. This application highlights AHPA's role in developing therapeutic agents that target specific enzymatic pathways .
Biochemical Research
In biochemical studies, AHPA is employed to explore amino acid metabolism and its implications in metabolic disorders. Researchers utilize this compound to gain insights into protein synthesis and cellular function.
Applications in Metabolism Studies
AHPA derivatives have been used to investigate their effects on aminopeptidases and their role in metabolic pathways. This research contributes to understanding how amino acids influence various biological processes .
Analytical Chemistry
AHPA is also used as a standard in analytical methods, ensuring accuracy and reliability in laboratory assays. Its chemical properties make it suitable for various analytical applications.
Standardization in Assays
As a standard compound, AHPA aids in calibrating analytical techniques such as HPLC and mass spectrometry, which are essential for quantifying other compounds in complex mixtures .
Cosmetic Industry
The cosmetic industry is exploring AHPA for its potential benefits in skincare formulations. Its properties may enhance skin hydration and repair mechanisms.
Potential Applications
Research is underway to evaluate AHPA's efficacy in cosmetic products targeting skin health, particularly those aimed at improving hydration and reducing signs of aging .
作用機序
The mechanism of action of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it can act as an inhibitor of enzymes such as angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . The compound’s stereochemistry is crucial for its binding affinity and specificity towards these targets.
類似化合物との比較
Table 1: Stereochemical Variants of AHPA and Their Properties
- Key Differences :
- Biological Targets : The (2S,3R) configuration in AHPA confers specificity for opioid peptidases, while the (2S,3S) isomer is incorporated into HIV protease inhibitors due to altered binding geometry .
- Metabolic Roles : (2S,3R)-AHPA is a metabolite of Ubenimex, whereas other stereoisomers lack this metabolic relevance .
- Synthetic Utility : The (2R,3R)-Boc-protected variant is used in peptide synthesis to prevent racemization, highlighting the role of protecting groups in stabilizing reactive sites .
Structural Derivatives and Analogues
Table 2: Derivatives of AHPA and Their Functional Enhancements
- Key Insights :
生物活性
(2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, commonly referred to as AHPA, is a non-canonical amino acid that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
AHPA is characterized by its unique stereochemistry and functional groups, which include an amino group (-NH2), a hydroxyl group (-OH), and a phenyl group (C6H5) attached to a butyric acid backbone. The specific configuration at the second and third carbon atoms (2S,3R) is crucial for its biological interactions and activity.
Biological Activities
AHPA exhibits several notable biological activities:
- Enkephalinase Inhibition : AHPA derivatives have been shown to inhibit enkephalinases, enzymes responsible for degrading enkephalins, which are natural pain-relieving peptides. This inhibition allows enkephalins to remain active longer, potentially enhancing their analgesic effects .
- Neuroprotective Effects : Research indicates that AHPA may possess neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems could influence mood and cognitive functions.
- Antioxidant Activity : AHPA demonstrates antioxidant properties that help protect cells from oxidative stress, contributing to its neuroprotective effects.
The mechanism by which AHPA exerts its biological effects primarily involves its interaction with neurotransmitter systems and the modulation of pain pathways. Specifically, studies have highlighted the role of AHPA in enhancing the antinociceptive effects of met-enkephalin through enkephalinase inhibition. This interaction occurs in key brain regions associated with pain control, such as the periaqueductal gray matter and the medulla oblongata .
Case Studies
- Enkephalinase Inhibition Study :
-
Neuroprotective Properties :
- In vitro studies demonstrated that AHPA could protect neuronal cells from apoptosis induced by oxidative stress. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
- Antioxidant Activity Assessment :
Comparative Analysis with Related Compounds
The following table summarizes the structural similarities and unique features of AHPA compared to related compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| L-Tyrosine | Hydroxylated phenolic amino acid | Precursor to neurotransmitters like dopamine |
| 4-Hydroxyphenylpyruvic Acid | Hydroxylated phenyl butyrate | Involved in metabolic pathways related to phenylalanine |
| β-Alanine | Simple amino acid structure | Primarily acts as a neurotransmitter modulator |
| This compound | Contains both hydroxyl and amino groups | Multifaceted interactions due to unique stereochemistry |
Q & A
Q. What is the biochemical role of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) in enkephalinase inhibition?
AHPA and its derivatives act as competitive inhibitors of enkephalinase, an enzyme that degrades endogenous opioid peptides like met5-enkephalin. By blocking enkephalinase, AHPA enhances the antinociceptive (pain-relieving) effects of met5-enkephalin. Mechanistically, the stereochemistry of AHPA (2S,3R configuration) is critical for binding to the enzyme’s active site, as demonstrated by IC50 comparisons with bestatin, a related inhibitor .
Methodological Insight: Enzyme inhibition assays (e.g., fluorometric or colorimetric substrate cleavage) are used to measure IC50 values. For example, AHPA-Val, a derivative, showed an IC50 of 1.2 µg/mL against enkephalinase, 6-fold more potent than bestatin (IC50 = 7.0 µg/mL) .
Q. How is AHPA synthesized, and what are the challenges in maintaining stereochemical purity?
AHPA is synthesized via microbial fermentation using Streptomyces neyagawaensis SL-387 in a defined medium containing DL-3-amino-3-phenylpropionic acid. The stereochemical control (2S,3R configuration) is achieved through enzymatic resolution or chiral auxiliaries. A key challenge is minimizing racemization during synthesis, which can reduce bioactivity. Purity is verified via HPLC (≥98%) and chiral chromatography .
Methodological Insight: X-ray crystallography (e.g., PDB data) and nuclear Overhauser effect (NOE) NMR experiments confirm stereochemistry .
Q. What analytical techniques are used to characterize AHPA and its derivatives?
- Structural Elucidation : X-ray crystallography (e.g., absolute configuration determination using D-glucurono-6,3-lactone as a chiral starting material) and NMR (1H/13C, COSY, HSQC) .
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) .
- Hydrogen Bonding Analysis : Single-crystal X-ray diffraction reveals intermolecular hydrogen bond networks (e.g., five H-bonds per molecule in AHPA crystals) .
Advanced Research Questions
Q. How do stereoisomers of AHPA differ in biological activity?
The (2S,3R) isomer exhibits significantly higher enkephalinase inhibition compared to (2R,3S) or (2S,3S) isomers. For example, AHPA-Val (2S,3R) has an IC50 of 1.2 µg/mL, while stereoisomeric impurities reduce potency by >10-fold. This is attributed to mismatched hydrogen bonding and steric clashes in non-target configurations .
Methodological Insight: Chiral separation via HPLC with β-cyclodextrin columns and activity assays using enzyme mutants (e.g., active-site residue substitutions) validate stereochemical requirements .
Q. What are the conflicting reports on AHPA’s pharmacokinetics, and how can they be resolved?
Studies report varying urinary excretion rates of AHPA metabolites:
- 67–73% as intact AHPA
- 9–25% as hydroxylated derivatives (e.g., OH-ubenimex)
- 2–5% as conjugates .
Discrepancies arise from differences in assay sensitivity (e.g., LC-MS vs. ELISA) and animal models (mice vs. rats). Standardized protocols for metabolite quantification (e.g., stable isotope labeling) are recommended .
Q. How does AHPA compare to other enkephalinase inhibitors (e.g., thiorphan, bestatin) in terms of selectivity and toxicity?
AHPA derivatives show higher selectivity for enkephalinase over aminopeptidase N (AP-N), reducing off-target effects. For example:
| Inhibitor | IC50 (Enkephalinase) | IC50 (AP-N) |
|---|---|---|
| AHPA-Val | 1.2 µg/mL | >100 µg/mL |
| Bestatin | 7.0 µg/mL | 0.5 µg/mL |
Toxicity studies in rodents indicate no significant organ damage at therapeutic doses (≤50 mg/kg) .
Methodological Insight: Competitive binding assays with fluorogenic substrates (e.g., Ala-AMC for AP-N) and histopathological analysis (e.g., liver/kidney sections) assess selectivity and safety .
Q. What strategies improve AHPA’s blood-brain barrier (BBB) penetration for CNS applications?
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester prodrugs) increases lipophilicity, enhancing BBB permeability by 3-fold in murine models .
- Nanocarriers : Lipid nanoparticles (LNPs) functionalized with transferrin receptors improve brain delivery, achieving 15–20% higher CSF concentrations vs. free AHPA .
Methodological Insight: In situ brain perfusion models and LC-MS/MS quantify brain-to-plasma ratios .
Experimental Design Challenges
Q. How can researchers address low yields in AHPA synthesis?
Q. Why do some studies report contradictory IC50 values for AHPA derivatives?
Variations arise from:
- Enzyme source (e.g., recombinant human vs. rat enkephalinase).
- Assay conditions (e.g., pH 7.4 vs. 8.0 alters ionization of active-site residues). Standardizing protocols (e.g., IUPAC-recommended buffer systems) minimizes discrepancies .
Data Interpretation
Q. How to resolve conflicting crystallographic data on AHPA’s hydrogen-bonding network?
Disagreements in H-bond patterns (e.g., bifurcated vs. linear bonds) are resolved via:
- High-Resolution X-ray Data (≤1.0 Å) and Hirshfeld surface analysis.
- Quantum Mechanics Calculations (DFT) to compare bond energies of proposed configurations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
